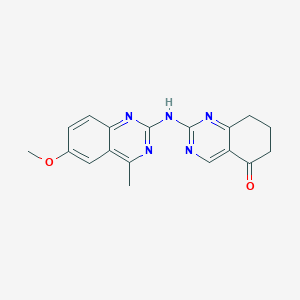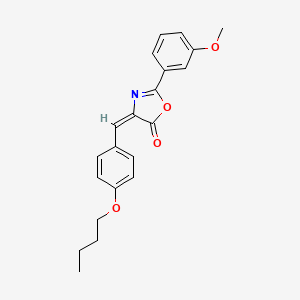![molecular formula C22H17Cl2N3O2 B11087672 2-(2,4-dichlorophenyl)-3-{[(1E)-1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11087672.png)
2-(2,4-dichlorophenyl)-3-{[(1E)-1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a 2,4-dichlorophenyl group, and a 2-hydroxyphenyl ethylidene amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 2-aminobenzophenone under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-AMINO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the 2-hydroxyphenyl ethylidene group, which may affect its biological activity.
2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-METHOXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the 2,4-dichlorophenyl group and the 2-hydroxyphenyl ethylidene amino group in 2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE contributes to its unique chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H17Cl2N3O2 |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-13(15-6-3-5-9-20(15)28)26-27-21(16-11-10-14(23)12-18(16)24)25-19-8-4-2-7-17(19)22(27)29/h2-12,21,25,28H,1H3/b26-13+ |
Clave InChI |
PSLBUIMSVOPXPB-LGJNPRDNSA-N |
SMILES isomérico |
C/C(=N\N1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl)/C4=CC=CC=C4O |
SMILES canónico |
CC(=NN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile](/img/structure/B11087596.png)

![N-(diphenylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11087599.png)

![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11087610.png)
![2,8-dimethyl-5-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11087620.png)

![1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11087647.png)
![Ethyl 3,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-2-carboxylate](/img/structure/B11087651.png)
![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11087656.png)
![13,14-dimethoxy-9-methyl-4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B11087661.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11087663.png)
![Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate](/img/structure/B11087665.png)
![N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11087667.png)
